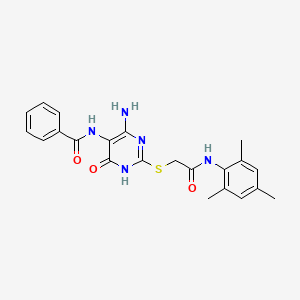
N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide, a thioether, and a pyrimidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is an amide group and a thioether group. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted. The amide group could potentially undergo hydrolysis, and the thioether group could potentially be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance of hydrophobic and hydrophilic groups in the molecule .Scientific Research Applications
Pyrimidinyl Benzamide Derivatives in Synthesis
Compounds like N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide, due to their complex pyrimidinyl benzamide structures, are often utilized in synthetic chemistry. For example, Hassneen and Abdallah (2003) explored new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, highlighting the role of such compounds in the synthesis of novel chemical structures (Hassneen & Abdallah, 2003).
Histone Deacetylase Inhibition
Compounds structurally related to this compound, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have been investigated for their role in histone deacetylase (HDAC) inhibition, a key mechanism in cancer treatment. Zhou et al. (2008) discuss the design and biological evaluation of MGCD0103, underlining its potential as an anticancer drug (Zhou et al., 2008).
Capillary Electrophoresis in Drug Analysis
In analytical chemistry, the study of similar compounds is important in drug quality control. Ye et al. (2012) demonstrated the use of nonaqueous capillary electrophoresis for analyzing imatinib mesylate and related substances, showcasing the analytical applications of such chemical structures (Ye et al., 2012).
Novel Transformations in Synthesis
The investigation of novel transformations of amino and carbonyl/nitrile groups in compounds like this compound is crucial for developing new synthetic methods. Pokhodylo et al. (2010) studied these transformations for thienopyrimidine synthesis, contributing to the development of new synthetic routes in chemistry (Pokhodylo et al., 2010).
Antibacterial and Cytotoxic Activities
Derivatives of pyrimidinyl benzamides have been explored for their antibacterial and cytotoxic activities. Devarasetty et al. (2016) synthesized a series of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives and evaluated them for these activities, highlighting the potential biomedical applications of these compounds (Devarasetty et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-12-9-13(2)17(14(3)10-12)24-16(28)11-31-22-26-19(23)18(21(30)27-22)25-20(29)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVGNIGAHQCHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine](/img/no-structure.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2571444.png)
![(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide](/img/structure/B2571445.png)
![8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2571446.png)


![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2571450.png)
![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2571451.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2571452.png)


![N-(2-hydroxyethyl)-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2571462.png)
